molecular formula C6H12BrNO B15468644 Butane, 2-bromo-3,3-dimethyl-2-nitroso- CAS No. 52761-86-1

Butane, 2-bromo-3,3-dimethyl-2-nitroso-

Cat. No.: B15468644
CAS No.: 52761-86-1
M. Wt: 194.07 g/mol
InChI Key: LIAMUZGLLSLQOP-UHFFFAOYSA-N
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Description

Properties

CAS No.

52761-86-1

Molecular Formula

C6H12BrNO

Molecular Weight

194.07 g/mol

IUPAC Name

2-bromo-3,3-dimethyl-2-nitrosobutane

InChI

InChI=1S/C6H12BrNO/c1-5(2,3)6(4,7)8-9/h1-4H3

InChI Key

LIAMUZGLLSLQOP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(C)(N=O)Br

Origin of Product

United States

Comparison with Similar Compounds

Nitroso Group Position: C-Nitroso vs. N-Nitroso

Compound TypeExampleNitroso PositionReactivity Notes
C-Nitroso Butane, 2-bromo-3,3-dimethyl-2-nitroso-Carbon (C2)Photolabile; forms transient intermediates under UV
N-Nitroso N-Nitrosodibutylamine (NDBA)NitrogenCarcinogenic; stable in organic solvents; forms nitrosamines

Key Differences :

  • C-Nitroso Compounds : Prone to photochemical reactions (e.g., hydration or cyclization in aqueous media) but less toxic than N-nitroso derivatives .
  • N-Nitroso Compounds: Exhibit carcinogenicity due to nitrosamine formation; commonly used in industrial processes but regulated in consumer products .

Hexasubstituted Ethane Derivatives

Compound ClassExampleSubstituentsStructural Features
Target CompoundButane, 2-bromo-3,3-dimethyl-2-nitroso-Br, NO, 2×(CH₃)High steric hindrance; monomeric solid
HexachloroethaneCCl₃-CCl₃6×ClDimeric in solid state; volatile liquid
HexafluoroethaneCF₃-CF₃6×FNon-reactive gas; ozone-safe refrigerant

Key Differences :

  • Steric Effects: The target compound’s methyl and bromine groups create steric bulk, reducing intermolecular interactions and enabling monomeric packing .
  • Electron-Withdrawing Groups : Nitroso and bromine substituents increase electrophilicity compared to halogenated ethanes, enhancing reactivity in substitution reactions.

Photochemical Reactivity

  • Butane, 2-bromo-3,3-dimethyl-2-nitroso- : Likely undergoes photolysis to form nitroso hydrates or carbonyl intermediates, similar to 2-nitrobenzyl alcohol derivatives . However, its solid-state stability may limit photoreactivity compared to solution-phase analogs.
  • 2-Nitrosobenzaldehyde : Forms benzisoxazolidine intermediates in water (pH 3–8) with quantum yields of ~60% .

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